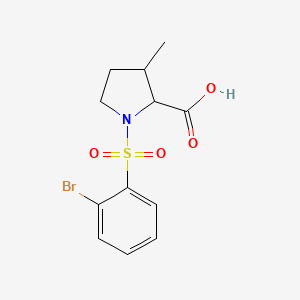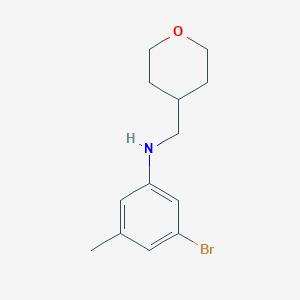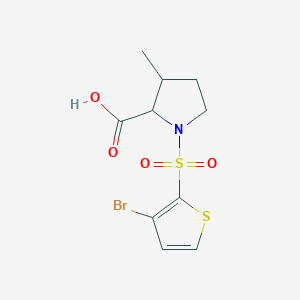![molecular formula C12H13BrN2S B6632678 3-bromo-5-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]aniline](/img/structure/B6632678.png)
3-bromo-5-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-bromo-5-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]aniline is a chemical compound that has gained significant attention in the field of scientific research. It is a potent inhibitor of protein kinase B (PKB), also known as Akt, which plays a crucial role in cellular signaling pathways. The compound has been studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders.
Wirkmechanismus
The mechanism of action of 3-bromo-5-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]aniline involves the inhibition of PKB. PKB is a serine/threonine kinase that plays a crucial role in cellular signaling pathways, including those involved in cell survival, proliferation, and metabolism. The inhibition of PKB by 3-bromo-5-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]aniline leads to the activation of downstream signaling pathways, resulting in the inhibition of cell growth and survival.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-bromo-5-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]aniline have been extensively studied. The compound has been shown to inhibit the growth and survival of cancer cells in vitro and in vivo. It has also been shown to improve glucose tolerance and insulin sensitivity in diabetic animal models. Additionally, 3-bromo-5-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]aniline has been shown to have neuroprotective effects in animal models of neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-bromo-5-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]aniline in lab experiments is its potency and specificity as a PKB inhibitor. This makes it a valuable tool for studying the role of PKB in cellular signaling pathways and for developing novel therapeutic interventions. However, one limitation of using this compound is its potential toxicity, as it has been shown to induce apoptosis in some cell types at high concentrations.
Zukünftige Richtungen
There are several future directions for research on 3-bromo-5-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]aniline. One area of interest is the development of more potent and selective PKB inhibitors that can be used for therapeutic purposes. Another area of research is the investigation of the compound's potential use in combination with other anticancer agents to enhance their efficacy. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 3-bromo-5-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]aniline and its potential for use in the treatment of various diseases.
Synthesemethoden
The synthesis of 3-bromo-5-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]aniline involves a multi-step process that includes the reaction of 5-methyl-2-nitroaniline with thioacetamide to form 5-methyl-2-(methylthio)aniline. This intermediate is then reacted with 4-methyl-5-thiazolylmethyl bromide to form the final product. The synthesis of this compound has been optimized to improve its yield and purity.
Wissenschaftliche Forschungsanwendungen
3-bromo-5-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]aniline has been extensively studied for its potential therapeutic applications. Its inhibitory effect on PKB makes it a promising candidate for the treatment of cancer, as PKB is overexpressed in many cancer cells and plays a crucial role in tumor growth and survival. The compound has also been studied for its potential use in the treatment of diabetes, as PKB is involved in insulin signaling pathways. Additionally, 3-bromo-5-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]aniline has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative disorders.
Eigenschaften
IUPAC Name |
3-bromo-5-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2S/c1-8-3-10(13)5-11(4-8)14-6-12-9(2)15-7-16-12/h3-5,7,14H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABTBAALMHWLWKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Br)NCC2=C(N=CS2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-5-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]aniline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2R)-4-amino-2-[(3,4-dichlorophenyl)sulfonylamino]-4-oxobutanoic acid](/img/structure/B6632596.png)
![(2S)-3-[(5-fluoropyridin-3-yl)sulfonylamino]-2-hydroxypropanoic acid](/img/structure/B6632613.png)
![(2S)-2-hydroxy-3-[[4-(trifluoromethyl)phenyl]sulfonylamino]propanoic acid](/img/structure/B6632620.png)
![(2S)-3-[(2,3-dichlorophenyl)sulfonylamino]-2-hydroxypropanoic acid](/img/structure/B6632621.png)




![3-bromo-5-methyl-N-[(2-methylpyrazol-3-yl)methyl]aniline](/img/structure/B6632661.png)
![3-bromo-5-methyl-N-[(1-methylpyrazol-4-yl)methyl]aniline](/img/structure/B6632666.png)
![(2S)-2-[(2-bromo-6-fluorobenzoyl)amino]butanoic acid](/img/structure/B6632684.png)

![2-[[(2R,6S)-2,6-dimethylmorpholine-4-carbonyl]amino]-3-hydroxypropanoic acid](/img/structure/B6632694.png)
![2-[(2S,6R)-2,6-dimethylmorpholin-4-yl]pyrimidine-5-carboxylic acid](/img/structure/B6632700.png)